3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine
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Overview
Description
3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine is a complex organic compound characterized by its unique structural components, including a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to improve reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes to study biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrophenyl and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine: Lacks the trifluoromethyl group.
3-Methyl-1-(4-aminophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine: Contains an amino group instead of a nitro group.
Uniqueness
The presence of both the nitrophenyl and trifluoromethyl groups in 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine makes it unique, as these groups can significantly influence its chemical reactivity and biological activity
Biological Activity
3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine (CAS Number: 852690-94-9) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₇H₁₃F₃N₄O₂
- Molecular Weight : 362.31 g/mol
- Melting Point : 163–165 °C
- LogP : 2.64
Biological Activity Overview
The biological activities of this compound are primarily linked to its structural features, particularly the presence of nitro and trifluoromethyl groups, which enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar trifluoromethyl phenyl derivatives demonstrated potent growth inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds showed low toxicity in human cell lines and were effective in inhibiting biofilm formation and destruction, indicating their potential as therapeutic agents against bacterial infections .
Antioxidant and Anti-inflammatory Properties
Molecular docking studies have suggested that this compound possesses antioxidant and anti-inflammatory properties. The presence of nitro groups is known to contribute to these activities, which have been observed in similar pyrazole compounds. The ability to inhibit inflammatory pathways makes it a candidate for further development in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy :
- In Vivo Toxicity Assessment :
Summary of Biological Activities
Properties
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-10-15(11-3-2-4-12(9-11)17(18,19)20)16(21)23(22-10)13-5-7-14(8-6-13)24(25)26/h2-9H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDPUEXMHWLHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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